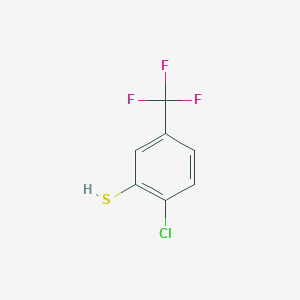
8-methylcubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methylcubane-1-carboxylic acid is a derivative of cubane, a synthetic hydrocarbon compound with the formula C8H8 . It consists of eight carbon atoms arranged at the corners of a cube, with one hydrogen atom attached to each carbon atom . The 8-methylcubane-1-carboxylic acid variant would have a methyl group and a carboxylic acid group attached to the cubane structure.
Synthesis Analysis
The synthesis of cubane derivatives like 8-methylcubane-1-carboxylic acid can be complex. A study discusses the synthesis of multiply arylated cubanes through C–H metalation and arylation . This process involves directed ortho-metalation with a lithium base/alkyl zinc and subsequent palladium-catalyzed arylation .Molecular Structure Analysis
The molecular structure of 8-methylcubane-1-carboxylic acid would be similar to that of cubane, but with the addition of a methyl group and a carboxylic acid group. Cubane has a unique 3D structure with carbon atoms forming a cube . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape .Chemical Reactions Analysis
The chemical reactions involving cubane derivatives like 8-methylcubane-1-carboxylic acid can be diverse. One study demonstrated the first electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) .Physical And Chemical Properties Analysis
Carboxylic acids, like 8-methylcubane-1-carboxylic acid, generally have certain physical and chemical properties. They can form hydrogen bonds, which account for their relatively high boiling points . The presence of a carboxyl group also makes carboxylic acids polar, affecting their solubility in different solvents .properties
| { "Design of the Synthesis Pathway": "The synthesis of 8-methylcubane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Sodium borohydride", "Sodium hydroxide", "Bromine", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic acid", "Hydrochloric acid", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: The reaction of cyclopentadiene with methyl vinyl ketone in the presence of sodium borohydride as a reducing agent and sodium hydroxide as a catalyst yields 8-methylbicyclo[4.2.0]oct-2-ene.", "Step 2: The reaction of 8-methylbicyclo[4.2.0]oct-2-ene with bromine in the presence of sodium bicarbonate as a base yields 8-bromomethylbicyclo[4.2.0]oct-2-ene.", "Step 3: The reaction of 8-bromomethylbicyclo[4.2.0]oct-2-ene with sodium hydroxide in methanol yields 8-methylcubane.", "Step 4: The reaction of 8-methylcubane with acetic acid and sulfuric acid yields 8-methylcubane-1-carboxylic acid.", "Step 5: The product is purified by recrystallization from ethanol and drying over sodium sulfate." ] } | |
CAS RN |
57337-53-8 |
Product Name |
8-methylcubane-1-carboxylic acid |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)
